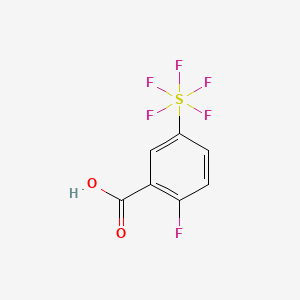

2-Fluoro-5-(pentafluorosulfur)benzoic acid

Description

Historical Context of Pentafluorosulfanyl Aromatic Compounds

The development of pentafluorosulfanyl-substituted aromatic compounds traces its origins to the early 1960s when scientists at DuPont began exploring these unique organosulfur fluorides under the leadership of Sheppard. The initial synthesis methods proved challenging and hazardous, involving difficult synthetic protocols that resulted in the relegation of these compounds to chemical curiosity archives for approximately four decades. The pentafluorosulfanyl functional group was first conceptualized as a potential substitute for other electron-withdrawing groups, offering properties that surpassed even those of the well-established trifluoromethyl group in terms of electronegativity and steric bulk.

The renaissance of pentafluorosulfanyl chemistry commenced in 2008 with groundbreaking work by the Umemoto group, who developed a practical two-step synthetic route to aryl-pentafluorosulfanyl derivatives. This methodology involved the initial formation of aryl-sulfur tetrafluoride chloride intermediates through reaction of aryl disulfides with chlorine and fluoride sources in acetonitrile, followed by halogen exchange using Lewis acidic fluoride sources such as zinc fluoride, silver fluoride, or hydrogen fluoride. The process yielded good conversions for the chlorinated intermediate formation and modest yields for the final fluorination step, establishing a foundation for subsequent developments in this field.

Research efforts throughout the 2010s expanded the synthetic accessibility of pentafluorosulfanyl aromatic compounds through multiple approaches. Direct fluorination of nitro-substituted diaryl disulfides emerged as a scalable industrial method capable of producing multi-kilogram quantities of 3- and 4-nitro-1-(pentafluorosulfanyl)benzenes. Alternative synthetic strategies included fluorodenitration reactions and vicarious nucleophilic substitution protocols that enabled the preparation of diversely substituted pentafluorosulfanyl aromatic compounds. These advances collectively transformed pentafluorosulfanyl chemistry from an academic curiosity into a practically accessible field with potential industrial applications.

Properties

IUPAC Name |

2-fluoro-5-(pentafluoro-λ6-sulfanyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F6O2S/c8-6-2-1-4(3-5(6)7(14)15)16(9,10,11,12)13/h1-3H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQONRARZDMQSRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(F)(F)(F)(F)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Introduction of the Pentafluorosulfanyl Group

Electrophilic Aromatic Substitution Using SF5Cl or SF5Br:

The classical method involves the electrophilic substitution of aromatic precursors with SF5Cl or SF5Br to install the pentafluorosulfanyl group. This reaction typically requires a halogenated aromatic substrate with an activating group to direct substitution at the desired position. However, due to the reactivity and handling difficulties of SF5Cl/SF5Br, this approach is less favored in modern protocols.Use of SF5-Containing Building Blocks:

More recent strategies employ pentafluorosulfanyl-containing building blocks such as pentafluorosulfanyldifluoroacetic acid or related acyl chlorides. These reagents can be reacted with amino-substituted aromatics or other nucleophiles to introduce the SF5 moiety indirectly, followed by further functional group transformations to yield the target benzoic acid.

Synthesis of the Fluorinated Benzoic Acid Core

Oxidation of Fluorinated Benzaldehydes:

The fluorinated benzoic acid core (e.g., 2-fluorobenzoic acid) can be synthesized by oxidation of the corresponding fluorobenzaldehyde. A typical method involves the catalytic oxidation of o-fluorobenzaldehyde using oxygen in the presence of copper acetate and cobalt acetate catalysts in aqueous lithium hydroxide at 70°C for 12 hours, yielding 2-fluorobenzoic acid in 95% yield.Halogenation and Subsequent Functionalization:

Alternatively, halogenated benzoic acids can be fluorinated using halogen exchange reactions or fluorination reagents to install the fluorine substituent at the 2-position.

Coupling the SF5 Group to the Fluorobenzoic Acid

Direct Substitution on Fluorobenzoic Acid Derivatives:

After preparing the fluorobenzoic acid or its derivatives, the pentafluorosulfanyl group can be introduced via nucleophilic aromatic substitution or transition-metal-catalyzed coupling reactions using SF5-containing reagents or intermediates.Stepwise Synthesis via Acyl Chlorides:

Pentafluorosulfanyldifluoroacetic acid can be converted to its acyl chloride using reagents like phosphorus pentachloride (PCl5). This acyl chloride can then be reacted with amino-substituted benzoic acid derivatives to form amides, which upon cyclization and hydrolysis yield the desired pentafluorosulfanyl-substituted benzoic acid.

Summary Table of Preparation Methods

Research Findings and Advances

The pentafluorosulfanyl group’s synthesis and incorporation have been historically limited by reagent accessibility and handling difficulties, but recent developments have introduced safer, more scalable reagents such as pentafluorosulfanyldifluoroacetic acid.

Synthetic strategies now focus on indirect introduction of SF5 groups via acyl chlorides and coupling reactions rather than direct electrophilic substitution, improving yields and operational safety.

The oxidation of fluorinated aldehydes to benzoic acids remains a robust and high-yielding method for preparing the fluorinated aromatic core, which can then be functionalized further to install the SF5 group.

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactions

The compound is synthesized via multistep procedures involving halogenation, coupling, and functional group transformations. Key steps include:

-

Bromination and Methylation : Bromination of aniline derivatives using N-bromosuccinimide (NBS) yields mono- or di-bromo intermediates, which undergo Pd-catalyzed cross-coupling with methylboronic acid to introduce methyl groups .

-

Benzoylation : Reaction of 2-fluoro-3-nitrobenzoic acid derivatives with benzoyl chloride forms 3-benzamido-2-fluorobenzoic acid intermediates .

-

SF₅ Group Introduction : Electrophilic substitution or radical addition methods are employed to incorporate the SF₅ group into the aromatic ring .

Table 1: Key Synthetic Steps and Conditions

Acid Chloride Formation

The carboxylic acid group undergoes conversion to an acyl chloride, enabling nucleophilic substitutions:

-

Treatment with PCl₅ in anhydrous conditions yields 2-fluoro-5-(pentafluorosulfur)benzoyl chloride . This intermediate is pivotal for forming amides or esters.

Equation :

Amide and Cyclization Reactions

The acyl chloride reacts with amines to form substituted amides, which undergo cyclization to heterocyclic compounds:

-

Amide Formation : Reaction with 2-aminobenzamides produces 2-pentafluorosulfanyldifluoroacetamido benzamides .

-

Cyclization : Dehydration in glacial acetic acid converts amides to quinazolinones, a class of bioactive heterocycles .

Table 2: Amide Cyclization Conditions

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 2-SF₅-acetamido benzamide | Glacial AcOH, Δ, 6 h | Quinazolinone derivative | 72% |

Radical Reactions

The SF₅ group participates in radical-mediated transformations:

-

Radical Addition : SF₅ radicals generated via single-electron transfer (SET) add to alkenes or alkynes, forming SF₅-substituted hydrocarbons .

-

Fluoride Elimination : Intermediate SF₅-fluorides undergo fluoride elimination to yield olefins .

Example :

Nucleophilic Fluorination

While the compound itself is fluorinated, its derivatives participate in radiofluorination for PET tracer synthesis:

-

18F-Labeling : Analogous 5-nitro-substituted benziodoxolones react with [18F]fluoride to produce 2-[18F]-fluoro-5-nitrobenzoic acid (RCP up to 98.4%) .

Table 3: Radiofluorination Efficiency

| Precursor | Conditions | Radiochemical Purity (RCP) | Source |

|---|---|---|---|

| 1-Mesityl-5-nitrobenziodoxolone | CsF, DMSO, 120°C, 15 min | 98.4% |

Stability and Decomposition Pathways

The SF₅ group enhances stability against hydrolysis but is susceptible to radical decomposition:

Scientific Research Applications

Agricultural Applications

Insecticide Development

The incorporation of the pentafluorosulfanyl (SF₅) group into organic compounds has shown promising results in enhancing insecticidal properties. Research indicates that compounds containing the SF₅ moiety exhibit high insecticidal activity, selectivity towards target pests, and favorable physicochemical properties such as solubility and lipophilicity.

Case Study: Meta-Diamide Insecticides

A study focused on the synthesis of SF₅-containing meta-diamide insecticides demonstrated that 2-Fluoro-5-(pentafluorosulfur)benzoic acid derivatives displayed significant insecticidal activity against Plutella xylostella (cabbage looper). The compound 3-benzamido-N-(2,6-dimethyl-4-(pentafluoro-λ⁶-sulfanyl)phenyl)-2-fluorobenzamide (referred to as compound 4d) exhibited:

- High Potency : Achieved an inhibition of feeding behaviors at concentrations as low as 10 ppm.

- Selectivity : Demonstrated greater selectivity towards insects compared to mammalian receptors, with IC₅₀ values exceeding 30 μM against human GABA and glycine receptors .

The study concluded that the SF₅ group could serve as a crucial structural element for developing new crop protection agents, highlighting its potential in sustainable agriculture.

Medicinal Chemistry

Potential Therapeutic Agents

The unique electronic and steric properties of this compound position it as a candidate for developing new therapeutic agents with antimicrobial properties. The fluorinated compounds can enhance bioavailability and metabolic stability, making them suitable for pharmaceutical applications.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(pentafluorosulfur)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine and pentafluorosulfur groups can enhance the compound’s binding affinity to these targets, leading to changes in their activity. The pathways involved in these interactions are often studied using techniques like molecular docking and spectroscopy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 2-fluoro-5-(pentafluorosulfur)benzoic acid with structurally related benzoic acid derivatives:

Key Observations:

- Acidity: The SF₅ group in this compound is more electron-withdrawing than CF₃ or OCF₃, leading to a lower pKa (higher acidity) compared to its analogs .

- Lipophilicity: SF₅ substituents significantly increase lipophilicity (clogP), improving membrane permeability in drug candidates .

Extraction and Solubility

Benzoic acid derivatives with SF₅ groups may exhibit higher distribution coefficients (m) than CF₃ or OCF₃ analogs, enabling rapid extraction in emulsion liquid membranes (e.g., >98% extraction in <5 minutes for benzoic acid itself) . However, their bulkier SF₅ group could reduce diffusivity compared to smaller substituents like F or CH₃ .

Biological Activity

2-Fluoro-5-(pentafluorosulfur)benzoic acid (C7H2F6O2S) is an organic compound notable for its unique structural features, including a fluorine atom and a pentafluorosulfur (SF5) group. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. Understanding its biological activity is essential for exploring its applications in drug development and other scientific research.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine and SF5 groups enhances the compound's binding affinity, which can lead to significant changes in enzymatic activity and receptor interactions. Techniques like molecular docking and spectroscopy are often employed to study these interactions, providing insights into the compound's mechanism of action.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : The compound has shown potential against various microbial strains, although specific studies detailing its efficacy are still emerging.

- Enzyme Inhibition : It has been investigated for its ability to inhibit key enzymes involved in metabolic pathways, which is crucial for developing therapeutic agents targeting diseases like cancer and malaria .

- Anti-inflammatory Properties : The compound may also play a role in inhibiting cyclooxygenases (COX), which are involved in the inflammatory response. Selective inhibition of COX-2 could provide therapeutic benefits with fewer side effects compared to non-selective inhibitors .

Case Studies

Several studies have highlighted the biological implications of incorporating the SF5 moiety into pharmaceutical compounds:

- Mefloquine Derivatives : Research on pentafluorosulfanyl-substituted mefloquine demonstrated comparable or improved IC50 values against Plasmodium falciparum, suggesting enhanced antimalarial properties due to the SF5 group .

- DSM265 : Another promising compound based on triazolopyrimidine scaffolds showed effective inhibition of dihydroorotate dehydrogenase, a target critical for pyrimidine synthesis in malaria parasites. The incorporation of SF5 significantly influenced its biological activity, indicating a trend towards utilizing this functional group in drug design .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with other related compounds:

| Compound Name | Functional Groups | Notable Properties |

|---|---|---|

| 2-Fluorobenzoic Acid | Fluorine | Basic aromatic compound with limited reactivity |

| 5-Sulfonylbenzoic Acid | Sulfonyl | Different reactivity; more polar than SF5 derivatives |

| 2-Fluoro-5-(trifluoromethyl)benzoic Acid | Trifluoromethyl | Similar electronic effects but less sterically hindered |

The unique combination of fluorine and pentafluorosulfur groups in this compound imparts distinct chemical properties that enhance its biological activity compared to its analogs.

Q & A

Q. What are the optimal synthetic routes for 2-Fluoro-5-(pentafluorosulfur)benzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves halogenation and sulfonation steps. For fluorinated benzoic acids, chlorosulfonic acid is often used as a sulfonating agent under controlled heating (e.g., 160°C for 5 hours). A two-step approach may include:

Fluorination : Electrophilic substitution using catalysts like aluminum chloride (AlCl₃) in ethanol/water mixtures .

Sulfonation : Reaction with pentafluorosulfur groups under reflux conditions.

Key variables affecting yield include temperature control, stoichiometric ratios of reagents, and inert atmosphere use to prevent side reactions. Purification via recrystallization (ethanol/water) is recommended .

Q. Which spectroscopic and chromatographic methods are reliable for characterizing fluorinated benzoic acid derivatives?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR is critical for identifying fluorine substitution patterns. Chemical shifts between -110 to -130 ppm are typical for aromatic fluorines .

- LC-MS/MS : Employed for detecting trace impurities. Use a C18 column with mobile phases of 0.1% formic acid in water/acetonitrile. Monitor transitions specific to fluorinated fragments (e.g., m/z 207 → 163 for analogous compounds) .

- IR Spectroscopy : Confirm carboxylic acid (C=O stretch at ~1700 cm⁻¹) and sulfonic groups (S=O stretches at 1350–1150 cm⁻¹) .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

- Methodological Answer :

- Recrystallization : Use ethanol-water mixtures (1:3 ratio) to isolate the product. Cooling to 4°C enhances crystal formation.

- Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) eluent effectively separates fluorinated byproducts.

- Acid-Base Extraction : Adjust pH to 2–3 using HCl to precipitate the carboxylic acid .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for fluorinated benzoic acids?

- Methodological Answer : Discrepancies in melting points (e.g., 101–102°C vs. 96.4°C in similar compounds) may arise from polymorphism or hydration states. To address this:

- Perform Differential Scanning Calorimetry (DSC) under nitrogen to identify phase transitions.

- Compare stability in anhydrous vs. humid environments using thermogravimetric analysis (TGA).

- Validate purity via HPLC (>98%) to rule out impurity-driven variations .

Q. What mechanistic insights exist regarding electrophilic substitution in fluorinated benzoic acid synthesis?

- Methodological Answer : Fluorination often follows a σ-complex mechanism where AlCl₃ polarizes the C-F bond. Key observations:

- Meta-Directing Effect : The carboxylic acid group directs electrophiles to the meta position. Computational studies (DFT) predict activation energies for competing substitution sites .

- Side Reactions : Over-sulfonation can occur at >160°C, forming disulfonic byproducts. Mitigate this by stepwise reagent addition and real-time monitoring via inline IR .

Q. How do computational models assist in predicting the reactivity of fluorinated benzoic acids?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model solvation effects in polar solvents (e.g., water, DMSO) to predict solubility and aggregation behavior.

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the C-5 position in 2-fluoro derivatives shows higher electrophilicity .

- Docking Studies : Predict interactions with biological targets (e.g., cyclooxygenase enzymes) by analyzing hydrogen bonding with the carboxylic acid group .

Safety and Handling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.